An In-depth Technical Guide to the Physical Properties of N-Cyclohexyl-3-aminobenzenesulfonamide
An In-depth Technical Guide to the Physical Properties of N-Cyclohexyl-3-aminobenzenesulfonamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N-Cyclohexyl-3-aminobenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental physicochemical characteristics, predicted properties, and detailed experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of this and similar sulfonamide compounds.
Introduction
N-Cyclohexyl-3-aminobenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. The structural combination of a flexible cyclohexyl ring, an aromatic core, and the pharmacologically significant sulfonamide group makes it a molecule of interest for further investigation. A thorough understanding of its physical properties is a critical prerequisite for any application, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed exploration of these properties and the methodologies for their assessment.
Molecular Structure and Core Properties
The foundational attributes of N-Cyclohexyl-3-aminobenzenesulfonamide are summarized below. These properties are derived from its molecular structure and form the basis for its macroscopic physical behavior.
| Property | Value | Source |
| IUPAC Name | 3-amino-N-cyclohexylbenzenesulfonamide | [1] |
| CAS Number | 61886-26-8 | [2][3] |
| Molecular Formula | C₁₂H₁₈N₂O₂S | [2][3] |
| Molecular Weight | 254.35 g/mol | [2][3] |
| Purity (typical) | ≥98% | [3][4] |
| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)N | |
| InChI Key | DFMAKCBJDOFYEO-UHFFFAOYSA-N | [1] |
Molecular Structure Visualization:
Caption: 2D structure of N-Cyclohexyl-3-aminobenzenesulfonamide.
Thermal Properties
Melting Point
The melting point is a key physical constant used for the identification and purity assessment of a solid compound. For a closely related compound, 3-Aminobenzenesulfonamide, a melting point of 141-143 °C has been reported. It is expected that the N-cyclohexyl substitution would influence this value.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
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Sample Preparation: Accurately weigh 2-5 mg of N-Cyclohexyl-3-aminobenzenesulfonamide into a standard aluminum DSC pan.
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Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample.
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Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Thermal Program:
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Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).
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Maintain a constant flow of an inert gas (e.g., nitrogen) throughout the experiment to prevent oxidation.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
DSC Workflow Visualization:
Caption: Workflow for Melting Point Determination by DSC.
Boiling Point
Due to the presence of polar functional groups and a relatively high molecular weight, N-Cyclohexyl-3-aminobenzenesulfonamide is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, experimental determination would likely require vacuum distillation.
Solubility Profile
Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of N-Cyclohexyl-3-aminobenzenesulfonamide is dependent on the solvent's polarity and its ability to form hydrogen bonds.
Predicted Solubility:
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Aqueous Solubility: Expected to be low due to the presence of the nonpolar cyclohexyl and phenyl groups. The amino and sulfonamide groups will contribute to some water solubility.
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Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO): Expected to have moderate to good solubility due to the potential for hydrogen bonding and dipole-dipole interactions.
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Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have low solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
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N-Cyclohexyl-3-aminobenzenesulfonamide
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A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
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Scintillation vials
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Orbital shaker with temperature control
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Syringe filters (0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
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Preparation of Saturated Solutions: Add an excess amount of N-Cyclohexyl-3-aminobenzenesulfonamide to a known volume of each solvent in separate vials. The presence of undissolved solid is essential.
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Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand to allow the excess solid to settle.
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Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
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Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
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Data Reporting: The solubility is reported as the average of multiple determinations in units such as mg/mL or µM.
Spectroscopic Properties
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to characteristic splitting patterns.
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Cyclohexyl Protons: A complex multiplet in the aliphatic region (typically δ 1.0-2.0 ppm) due to the protons on the cyclohexyl ring.
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Amine (NH₂) Protons: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
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Sulfonamide (NH) Proton: A signal that may be a singlet or coupled to the adjacent cyclohexyl proton, its chemical shift will be concentration and solvent-dependent.
Predicted ¹³C NMR Spectral Features:
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Aromatic Carbons: Signals in the downfield region (typically δ 110-150 ppm).
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Cyclohexyl Carbons: Signals in the upfield region (typically δ 20-50 ppm).
Experimental Protocol: Acquisition of NMR Spectra
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclohexyl-3-aminobenzenesulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using standard acquisition parameters.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
NMR Data Acquisition Workflow:
Caption: General Workflow for NMR Spectrum Acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FTIR Spectral Features:
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N-H Stretching (Amine): Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.
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N-H Stretching (Sulfonamide): A band in the region of 3200-3300 cm⁻¹.
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C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.
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S=O Stretching (Sulfonamide): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric).
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C=C Stretching (Aromatic): Bands in the region of 1600-1450 cm⁻¹.
Experimental Protocol: Acquisition of an FTIR Spectrum
Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
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Background Scan: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of the solid N-Cyclohexyl-3-aminobenzenesulfonamide sample onto the ATR crystal.
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Sample Spectrum: Apply pressure to ensure good contact and record the sample spectrum.
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Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the key physical properties of N-Cyclohexyl-3-aminobenzenesulfonamide. While a comprehensive set of experimentally determined data is not yet available in the public domain, the protocols and theoretical considerations presented herein offer a robust starting point for researchers. The methodologies for assessing thermal properties, solubility, and spectroscopic characteristics are well-established and, when applied, will yield the critical data necessary for the successful application of this compound in research and development.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. Retrieved from [Link]
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CP Lab Safety. (n.d.). N-Cyclohexyl 3-aminobenzenesulfonamide, min 98%, 25 grams. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]
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CP Lab Safety. (n.d.). N-Cyclohexyl 3-aminobenzenesulfonamide, 98% Purity, C12H18N2O2S, 100 grams. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). n-cyclohexyl 3-aminobenzenesulfonamide,(CAS# 61886-26-8). Retrieved from [Link]
